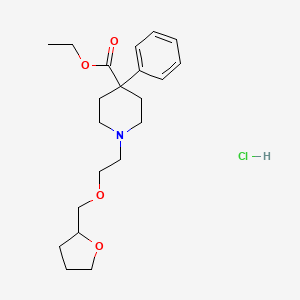
Furethidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furethidine hydrochloride is a synthetic opioid analgesic that belongs to the class of phenylpiperidines. It is structurally related to pethidine (meperidine) but is significantly more potent, with an estimated potency 25 times higher than pethidine . This compound is not currently used in medicine and is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and lack of accepted medical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furethidine hydrochloride involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 2-tetrahydrofurfuryloxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach would involve large-scale synthesis using the same basic principles as the laboratory synthesis, with additional steps for purification and quality control to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Furethidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring or the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Furethidine hydrochloride has been studied primarily for its analgesic properties. Its high potency makes it a subject of interest in pain management research. due to its classification as a controlled substance, its use is limited to scientific research and it is not available for clinical use .
In chemistry, this compound serves as a model compound for studying the structure-activity relationships of opioid analgesics. Its interactions with opioid receptors provide insights into the design of new analgesics with improved efficacy and safety profiles .
Wirkmechanismus
Furethidine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein-coupled receptor family and play a key role in modulating pain perception. Upon binding, this compound activates the receptors, leading to the inhibition of neurotransmitter release and the reduction of pain signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pethidine (Meperidine): A clinically used opioid analgesic with a similar structure but lower potency.
Fentanyl: Another potent opioid analgesic with a different chemical structure but similar pharmacological effects.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Uniqueness
Furethidine hydrochloride is unique due to its high potency and specific structural features, such as the tetrahydrofurfuryloxyethyl group. This structural modification contributes to its increased affinity for opioid receptors compared to other phenylpiperidines .
Eigenschaften
CAS-Nummer |
1177501-27-7 |
|---|---|
Molekularformel |
C21H32ClNO4 |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
ethyl 1-[2-(oxolan-2-ylmethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H31NO4.ClH/c1-2-25-20(23)21(18-7-4-3-5-8-18)10-12-22(13-11-21)14-16-24-17-19-9-6-15-26-19;/h3-5,7-8,19H,2,6,9-17H2,1H3;1H |
InChI-Schlüssel |
RNKWGTCIHDAZMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CCOCC2CCCO2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



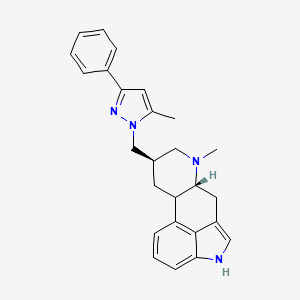






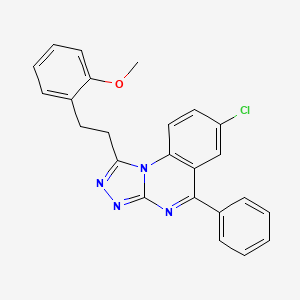


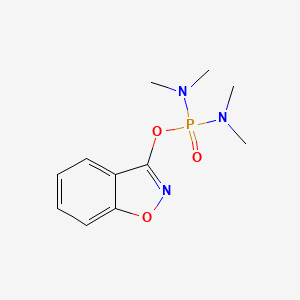
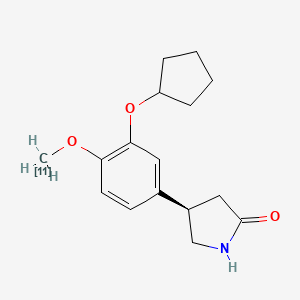
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
